molecular formula C10H15FN4S B2634475 5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine CAS No. 2034460-38-1

5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine

Cat. No. B2634475
CAS RN: 2034460-38-1
M. Wt: 242.32
InChI Key: CVHZRVYLXLNYMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine” are not available, related compounds such as “5-fluoro-N-methylpyridin-2-amine” and “2,4-diamino-5-fluoropyrimidine derivatives” have been synthesized using various methods . For instance, “5-fluoro-N-methylpyridin-2-amine” can be synthesized from simple fluorine-containing modules . Similarly, “2,4-diamino-5-fluoropyrimidine derivatives” can be synthesized from 4-substituted 2-aminopyrimidines .

Scientific Research Applications

Chemical Synthesis and Modification

5-Fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine and its derivatives are key intermediates in the synthesis of various chemical structures. For instance, fluoro-substituted pyrimidine derivatives are synthesized through reactions involving difluorocarbene, leading to compounds like fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]-isoquinoline derivatives. These reactions often involve intermediate formation of azomethine ylides and their subsequent cycloaddition at the double bond, showcasing the compound's versatility in chemical synthesis (Novikov et al., 2005).

Drug Discovery and Design

The compound and its related structures have been instrumental in drug discovery and design. For instance, novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized, showing fungicidal activities against harmful pathogens like Rhizoctonia solani and Botrytis cinerea. This highlights the compound's potential in the development of new fungicidal agents (Ren et al., 2007).

Radiopharmaceutical Development

5-Fluoro derivatives have been explored in the development of radiopharmaceuticals for PET imaging. A specific example includes the synthesis of fluorine-18 labeled fluorobutyl[2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]ethylamine, indicating the compound's utility in molecular imaging and diagnostics (Martarello et al., 2001).

Antitumor and Anticancer Research

Compounds derived from 5-fluoro-N,N-dimethyl-2-thiomorpholinopyrimidin-4-amine have been evaluated for their antitumor and anticancer activities. Amino acid ester derivatives containing 5-fluorouracil, for example, have shown promise in inhibiting tumor cell proliferation, suggesting potential applications in cancer treatment (Xiong et al., 2009).

properties

IUPAC Name

5-fluoro-N,N-dimethyl-2-thiomorpholin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4S/c1-14(2)9-8(11)7-12-10(13-9)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZRVYLXLNYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1F)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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